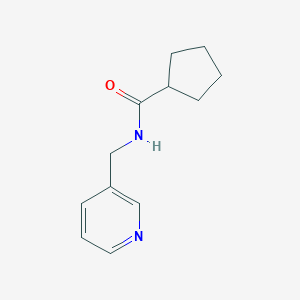
N-(1-phenylethyl)-2-(2-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenylethyl)-2-(2-thienyl)acetamide, also known as N-phenylacetyl-2-thiophenemethylamine (NAT), is a chemical compound that belongs to the class of phenethylamines. NAT is a psychoactive compound that has gained significant attention from researchers due to its potential use in treating various neurological disorders, including depression, anxiety, and addiction.
作用機序
The mechanism of action of NAT involves the modulation of various neurotransmitters and receptors in the brain. NAT acts as a substrate for the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters, including serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO, NAT increases the levels of these neurotransmitters in the brain, leading to an improvement in mood and a reduction in anxiety and addiction.
Biochemical and Physiological Effects:
NAT has been shown to have several biochemical and physiological effects. Studies have demonstrated that NAT increases the levels of neurotransmitters, such as serotonin, dopamine, and norepinephrine, in the brain, leading to an improvement in mood, a reduction in anxiety, and a decrease in addictive behavior. NAT has also been found to modulate the activity of various receptors, including the serotonin 5-HT2A receptor, which is involved in the regulation of mood and anxiety.
実験室実験の利点と制限
One of the significant advantages of using NAT in lab experiments is its ability to modulate the activity of various neurotransmitters and receptors in the brain. This makes NAT a promising candidate for the treatment of various neurological disorders, including depression, anxiety, and addiction. However, one of the limitations of using NAT in lab experiments is its psychoactive nature, which can make it challenging to administer and control the dosage accurately.
将来の方向性
There are several future directions for research on NAT. One area of research could focus on the development of new and more efficient synthesis methods for NAT. Another area of research could involve the identification of new therapeutic applications for NAT, including the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, future research could focus on the development of new analogs of NAT with improved pharmacological properties and reduced psychoactivity.
合成法
The synthesis of NAT involves the reaction of 2-thiophenemethylamine with phenylacetyl chloride in the presence of a base catalyst, such as triethylamine. The resulting product is purified through recrystallization, yielding NAT in its pure form. The purity of NAT can be verified through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).
科学的研究の応用
NAT has been the subject of extensive research due to its potential therapeutic applications. Studies have shown that NAT exhibits antidepressant, anxiolytic, and anti-addictive properties. NAT has been found to increase the levels of neurotransmitters, such as serotonin, dopamine, and norepinephrine, in the brain, which are known to play a critical role in regulating mood, anxiety, and addiction. NAT has also been shown to modulate the activity of various receptors, including the serotonin 5-HT2A receptor, which is involved in the regulation of mood and anxiety.
特性
製品名 |
N-(1-phenylethyl)-2-(2-thienyl)acetamide |
|---|---|
分子式 |
C14H15NOS |
分子量 |
245.34 g/mol |
IUPAC名 |
N-(1-phenylethyl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H15NOS/c1-11(12-6-3-2-4-7-12)15-14(16)10-13-8-5-9-17-13/h2-9,11H,10H2,1H3,(H,15,16) |
InChIキー |
AOIIVEKHPUBMTG-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CC=CS2 |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B258741.png)
![2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B258742.png)
![Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258743.png)

![methyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258748.png)
![5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B258750.png)
![5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B258751.png)

![Methyl 3-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258753.png)




![N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258761.png)